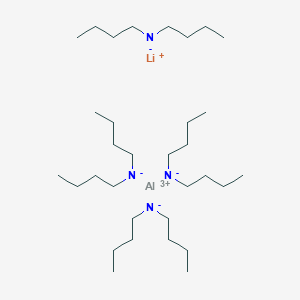

アルミニウム;リチウム;ジブチルアザニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The research on aluminum-lithium-based compounds and alloys has been a subject of interest due to their potential applications in various fields, including the aerospace industry and synthetic chemistry. The studies provided delve into the synthesis, molecular structure, and chemical reactions of aluminum-lithium compounds, as well as the physical and chemical properties of aluminum-lithium alloys .

Synthesis Analysis

The synthesis of aluminum-lithium compounds involves complex reactions where the stoichiometry and order of reactant addition play crucial roles. For instance, the reaction of 1,4-di-tert-butyl-1,4-diazabutadiene with LiAlH4 in diethyl ether can yield different products such as lithium diamidoaluminum dihydride, dimeric diamidoaluminum hydride, or heteroleptic lithium tetraamidoaluminum species, depending on the reaction conditions . Similarly, an aluminum ate base, i-Bu3Al(TMP)Li, has been synthesized and shown to be effective in the regio- and chemoselective direct generation of functionalized aromatic aluminum compounds .

Molecular Structure Analysis

The molecular structure of these aluminum-lithium compounds is characterized by complex bimetallic arrangements. For example, the aluminum ate base i-Bu3Al(TMP)Li is a Li/Al bimetallic complex where the nitrogen atom of TMP and the alpha-carbon of an i-Bu ligand serve as a bridge. The structure is further stabilized by the coordination of the Li ion to electronegative functional groups or solvents . The X-ray crystal structures of the synthesized compounds from the reaction of LiAlH4 and 1,4-di-tert-butyl-1,4-diazabutadiene reveal the presence of lithium coordination which stabilizes the aluminum hydrides .

Chemical Reactions Analysis

The chemical reactions involving aluminum-lithium compounds are diverse and can lead to a variety of functionalized products. The aluminum ate base i-Bu3Al(TMP)Li facilitates the direct alumination of aromatic compounds, which can then undergo electrophilic trapping or be used in C-C bond formation reactions. The reaction mechanism has been studied using NMR, FT-IR spectroscopy, X-ray analysis, and DFT calculations, revealing that deprotonation by the TMP ligand is a key step in the process . The reaction of LiAlH4 with diazabutadiene also demonstrates the formation of various aluminum hydride species, which are stabilized by lithium coordination .

Physical and Chemical Properties Analysis

Aluminum-lithium alloys are known for their low density, high strength, and high stiffness, making them attractive for aerospace applications. However, the addition of lithium to aluminum can affect the fatigue properties of the material. Binary Al-Li and experimental Al-Li-Cu alloys have been shown to have decreased low-cycle fatigue resistance, although their high-cycle fatigue behavior is comparable to traditional aerospace aluminum alloys. The fatigue crack growth properties of these alloys are superior due to crack tip shielding mechanisms .

科学的研究の応用

航空機と宇宙技術

アルミニウム-リチウム合金は、競争力のある航空および宇宙技術の新しいモデルの開発において非常に重要です . アルミニウム合金にリチウムを添加すると、その密度は低下し、ヤング率は上昇するため、従来のアルミニウム合金に比べて構造重量を大幅に削減できます . その結果、燃費が向上し、航続距離が延び、乗客数と積載量の容量が増加します .

高強度用途

アルミニウム-リチウム合金は、高強度な材料が求められる用途に適した、高強度を備えています .

耐食性用途

これらの合金は耐食性に優れているため、耐食性の高い材料が必要な用途に最適です .

溶接性

アルミニウム-リチウム合金は溶接性に優れており、溶接性の高い材料が求められる用途に適しています<a aria-label="1: " data-citationid="2b3d4d34-8578-dc48-db1a-51064accacd4-34" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11015-021

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .

Mode of Action

Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .

Biochemical Pathways

The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .

Result of Action

The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .

Action Environment

The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .

特性

IUPAC Name |

aluminum;lithium;dibutylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72AlLiN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)